Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-
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Overview
Description
Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is a chemical compound with the molecular formula C25H52N2O3. It is also known by other names such as N-[3-[bis(2-hydroxyethyl)amino]propyl]stearamide and N-Stearoylamidopropyl-N,N-bis(2-hydroxyethyl)amine . This compound is characterized by its long aliphatic chain and the presence of both amide and tertiary amine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- typically involves the reaction of stearic acid with N,N-bis(2-hydroxyethyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of Stearic Acid: Stearic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amidation Reaction: The activated stearic acid is then reacted with N,N-bis(2-hydroxyethyl)propylamine to form the amide bond, resulting in the formation of Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants.
Mechanism of Action
The mechanism of action of Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves its interaction with cell membranes and proteins. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and stability. Additionally, the amide and amine groups can interact with various molecular targets, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Octadecanamide, N-(2-hydroxyethyl)-:
Octanamide, N,N-bis(2-hydroxyethyl)-: This compound has a shorter aliphatic chain compared to Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-.
Uniqueness
Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is unique due to its combination of a long aliphatic chain and the presence of both amide and tertiary amine functional groups. This unique structure imparts specific physicochemical properties, making it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
55819-54-0 |
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Molecular Formula |
C25H52N2O3 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
N-[3-[bis(2-hydroxyethyl)amino]propyl]octadecanamide |
InChI |
InChI=1S/C25H52N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-25(30)26-19-17-20-27(21-23-28)22-24-29/h28-29H,2-24H2,1H3,(H,26,30) |
InChI Key |
RUBMRRHXTTXPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCN(CCO)CCO |
Origin of Product |
United States |
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